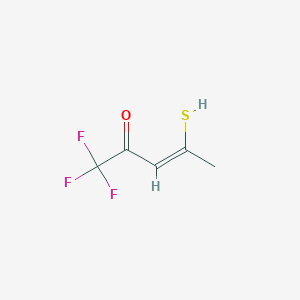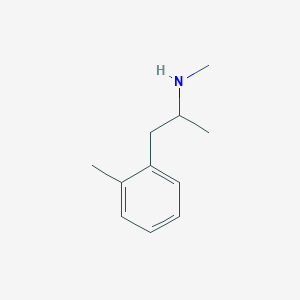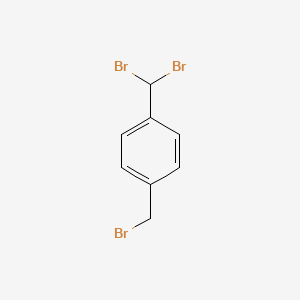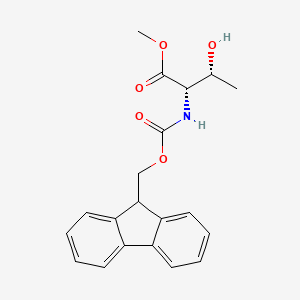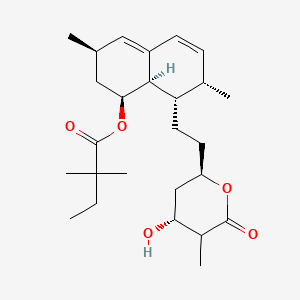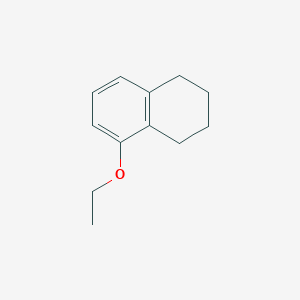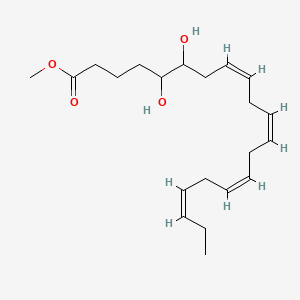
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate is a complex organic compound characterized by multiple double bonds and hydroxyl groups. This compound is part of the class of fatty acid derivatives and is known for its unique structural properties, which make it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate typically involves multi-step organic reactions. The process begins with the preparation of the precursor fatty acid, followed by the introduction of hydroxyl groups at specific positions. The double bonds are introduced through controlled hydrogenation and dehydrogenation reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure the purity and stability of the final product, which is crucial for its applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structural properties.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce saturated fatty acid derivatives.
Wissenschaftliche Forschungsanwendungen
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of multiple double bonds and hydroxyl groups on chemical reactivity.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the development of specialized materials and as a precursor for the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of (8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and interaction with biological molecules. The compound may modulate signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(8Z,11Z,14Z,17Z)-Eicosa-8,11,14,17-tetraenoic acid: A similar compound with a carboxylic acid group instead of a methyl ester.
(8Z,11Z,14Z,17Z)-Methyl 5-Hydroxyicosa-8,11,14,17-tetraenoate: A derivative with one less hydroxyl group.
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyhexadeca-8,11,14,17-tetraenoate: A shorter chain analog.
Uniqueness
(8Z,11Z,14Z,17Z)-Methyl 5,6-Dihydroxyicosa-8,11,14,17-tetraenoate is unique due to its specific combination of multiple double bonds and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H34O4 |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
methyl (8Z,11Z,14Z,17Z)-5,6-dihydroxyicosa-8,11,14,17-tetraenoate |
InChI |
InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20(23)17-15-18-21(24)25-2/h4-5,7-8,10-11,13-14,19-20,22-23H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13- |
InChI-Schlüssel |
NMHYPOVEIWAJAH-GJDCDIHCSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CC(C(CCCC(=O)OC)O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC(C(CCCC(=O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)
![tert-butyl N-[(E,2S)-2-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate](/img/structure/B13406632.png)
![N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine](/img/structure/B13406635.png)
![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B13406650.png)

![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
